molecular formula C9H6Cl2O3 B2405291 Methyl 3,5-dichloro-4-formylbenzoate CAS No. 1465326-89-9

Methyl 3,5-dichloro-4-formylbenzoate

Cat. No. B2405291
M. Wt: 233.04
InChI Key: PZMMESDUAFUZSK-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-formylbenzoate is a chemical compound with the molecular formula C9H6Cl2O3 . It has a molecular weight of 233.05 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .


Physical And Chemical Properties Analysis

Methyl 3,5-dichloro-4-formylbenzoate is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Difunctional Derivatives in Chemistry

  • Application : Methyl 3,5-dihydroxybenzoate, closely related to Methyl 3,5-dichloro-4-formylbenzoate, is used in the synthesis of difunctional derivatives, such as bis(m-phenylene)-32-crown-10. These derivatives are crucial in creating various monomers for chemical applications (Gibson & Nagvekar, 1997).

Metal Complexes in Cancer Research

  • Application : Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized from derivatives like Methyl 3,5-dichloro-4-formylbenzoate, have shown potent cytotoxic efficacy against human cervical cancer cells. This research suggests their potential as anticancer agents (Basu Baul et al., 2017).

Synthesis of Tetrazolyl-Isoindolinones

  • Application : In chemical synthesis, Methyl o-formylbenzoates, which include Methyl 3,5-dichloro-4-formylbenzoate, are utilized in the Ugi four-component condensation process. This method aids in the synthesis of tetrazolyl-isoindolinones, indicating its significance in organic synthesis (Marcos et al., 2008).

Synthesis of Photosensitizers

  • Application : Methyl 4-formylbenzoate, a compound related to Methyl 3,5-dichloro-4-formylbenzoate, is utilized in synthesizing photosensitizers like 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin. These photosensitizers have potential applications in photodynamic therapy for cancer treatment (Jun-lin et al., 2011).

Development of Pharmaceuticals

  • Application : Methyl 4-formylbenzoate, closely related to Methyl 3,5-dichloro-4-formylbenzoate, has been used in synthesizing pharmaceutical compounds. These include 3‐alkyl(aryl)‐4‐(4‐methoxycarbonylbenzylidenamino)‐4,5‐dihydro‐1H‐1,2,4‐triazol‐5‐ones, highlighting its role in drug development (Yüksek et al., 2005).

Application in Materials Science

  • Application : Research on the reduction of 3,5-Dicholo-4-hydroxybenzoic acid, a derivative of Methyl 3,5-dichloro-4-formylbenzoate, led to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. This compound has potential applications in materials science (Ritmaleni et al., 2013).

Antimicrobial Activity

  • Application : Derivatives of Methyl 3,5-dichloro-4-formylbenzoate, such as 4-hydroxy-5-formylbenzoic acid esters, have been studied for their antimicrobial activity. This research is significant in developing new antimicrobial agents (Piscopo et al., 1984).

Sensor Development

  • Application : Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, synthesized from Methyl 3,5-dichloro-4-formylbenzoate, has been used in creating chemosensors for detecting Al3+ ions. These sensors have potential applications in environmental monitoring and biological research (Ye et al., 2014).

Safety And Hazards

The compound is potentially harmful if swallowed (H302) and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3,5-dichloro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMESDUAFUZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-4-formylbenzoate

Citations

For This Compound
1
Citations
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

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